
Tropantiol (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tropantiol (hydrochloride), also known as TRODAT-1 hydrochloride, is a chelating agent. Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively “grabbing” the ion and making it more soluble in water. This property makes chelating agents useful in various applications, including medicine, chemistry, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tropantiol (hydrochloride) involves the reaction of specific organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing chelating agents typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Tropantiol (hydrochloride) would likely involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process would include steps such as mixing, heating, cooling, and purification through methods like crystallization or distillation.
化学反応の分析
Types of Reactions: Tropantiol (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Tropantiol (hydrochloride) into other forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a different chelating agent, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Tropantiol (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to bind to metal ions in biological systems, which can be useful in studying metal ion transport and storage.
Medicine: Explored for its potential use in radiopharmaceuticals, where it can help deliver radioactive isotopes to specific tissues for imaging or treatment.
Industry: Used in various industrial processes that require the removal or stabilization of metal ions.
作用機序
The mechanism of action of Tropantiol (hydrochloride) involves its ability to form stable complexes with metal ions. This chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in the compound to the metal ion, forming a stable ring structure. This process can affect the solubility, reactivity, and bioavailability of the metal ions.
類似化合物との比較
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to EDTA.
Dimercaptosuccinic acid (DMSA): Used in medicine for chelation therapy to remove heavy metals from the body.
Uniqueness: Tropantiol (hydrochloride) is unique in its specific structure and binding properties, which may offer advantages in certain applications over other chelating agents. Its ability to form stable complexes with specific metal ions makes it particularly useful in specialized research and industrial applications.
特性
分子式 |
C21H35Cl2N3S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21?;/m0./s1 |
InChIキー |
HZDNFBVWGKDFIP-TYVNIXPYSA-N |
異性体SMILES |
CN1[C@H]2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


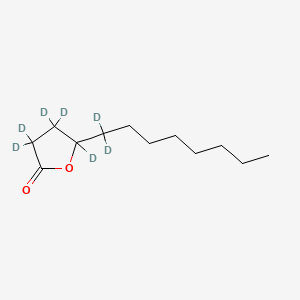
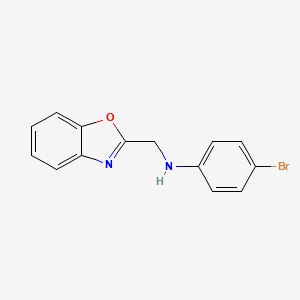
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)


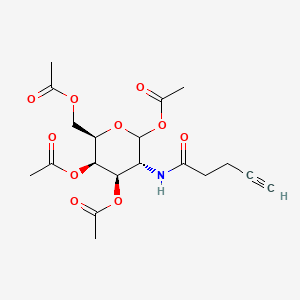
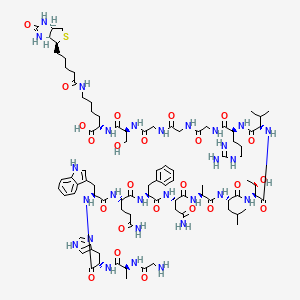
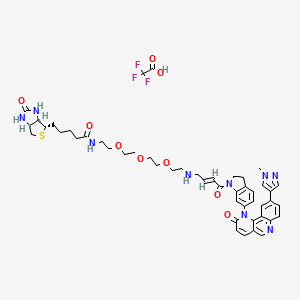
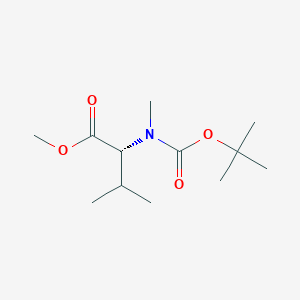
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)


